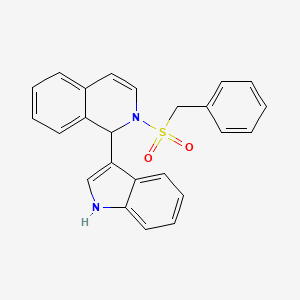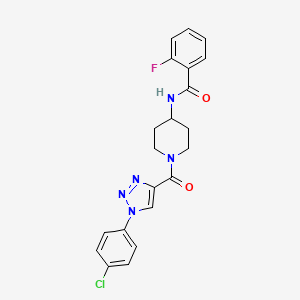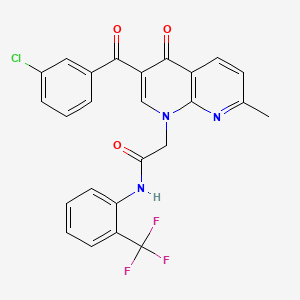![molecular formula C16H25NOSi B2414772 1-[1-(tert-Butyldiméthylsilyl)indol-5-yl]éthanol CAS No. 1951445-07-0](/img/structure/B2414772.png)
1-[1-(tert-Butyldiméthylsilyl)indol-5-yl]éthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol is a chemical compound with the molecular formula C16H25NOSi and a molecular weight of 275.47 g/mol . This compound features an indole core substituted with a tert-butyldimethylsilyl group and an ethanol moiety. It is primarily used in organic synthesis and research applications due to its unique structural properties.
Applications De Recherche Scientifique
1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol is utilized in various scientific research applications, including:
Méthodes De Préparation
The synthesis of 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is catalyzed by dimethylformamide (DMF) and imidazole, which facilitates the conversion of alcohols to tert-butyldimethylsilyl ethers . The general reaction conditions include:
Reagents: TBDMS-Cl, DMF, imidazole
Conditions: Room temperature to 80°C, depending on the substrate
Analyse Des Réactions Chimiques
1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or other reduced products using reagents like NaBH4 or LiAlH4.
Major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during multi-step syntheses .
Comparaison Avec Des Composés Similaires
1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol can be compared with other silyl-protected alcohols, such as:
tert-Butyldimethylsilanol: Similar protecting group properties but lacks the indole core.
Trimethylsilyl ethers: Less hydrolytically stable compared to tert-butyldimethylsilyl ethers.
The uniqueness of 1-[1-(tert-Butyldimethylsilyl)indol-5-yl]ethanol lies in its combination of the indole core and the tert-butyldimethylsilyl protecting group, offering both stability and potential biological activity .
Propriétés
IUPAC Name |
1-[1-[tert-butyl(dimethyl)silyl]indol-5-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOSi/c1-12(18)13-7-8-15-14(11-13)9-10-17(15)19(5,6)16(2,3)4/h7-12,18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLGBFPNWOYNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N(C=C2)[Si](C)(C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)
![3,5-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2414697.png)
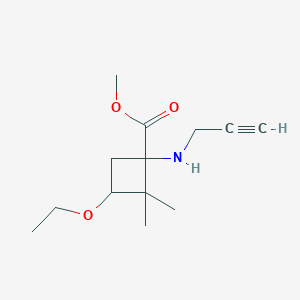
![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)
![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)
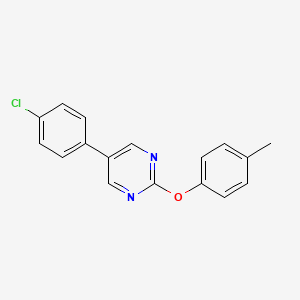
![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)
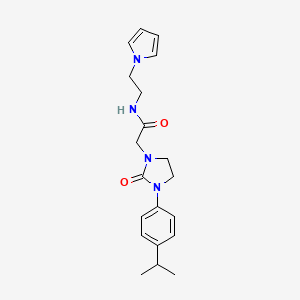
![3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one](/img/structure/B2414708.png)
